1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine
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Description
The compound “1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine” is a complex organic molecule. It contains an imidazo[1,2-b]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazo[1,2-b]pyridazine core would likely play a significant role in its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds, such as imidazo[1,2-a]pyridines, have been involved in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazo[1,2-b]pyridazine core could influence its solubility, stability, and reactivity .Mechanism of Action
Target of Action
The primary target of this compound is Candida spp. , a type of yeast . This compound has shown potent activity against several multidrug-resistant Candida spp., making it a promising candidate for addressing the emerging drug resistance in these pathogens .
Mode of Action
The compound interacts with its target by inhibiting the formation of yeast to mold as well as ergosterol formation . Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts the integrity and function of the membrane, leading to cell death .
Biochemical Pathways
The compound’s mode of action affects the ergosterol biosynthesis pathway . By inhibiting Sterol 14-alpha demethylase (CYP51), a key enzyme in this pathway, the compound prevents the formation of ergosterol . This disruption of the pathway leads to a buildup of toxic intermediates and a deficiency of ergosterol, causing damage to the fungal cell membrane and ultimately cell death .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . The analysis suggested that the compound could be moderately toxic to humans . In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The compound exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations were enough to eliminate the Candida spp., indicating the compound’s potent antifungal activity .
Future Directions
Properties
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16-6-5-7-17(14-16)25-10-12-26(13-11-25)21(28)18-8-9-20-23-19(22(2,3)4)15-27(20)24-18/h5-9,14-15H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCTPWOZMABNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN4C=C(N=C4C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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